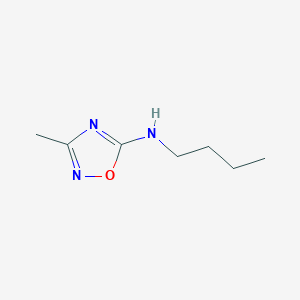
(2R)-2-AMINO-2-ETHYLHEXAN-1-OL
Descripción general
Descripción
®-2-Amino-2-ethylhexan-1-OL is a chiral amino alcohol with the molecular formula C8H19NO. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a chiral carbon atom, making it optically active. It is used in various fields, including organic synthesis, pharmaceuticals, and as a chiral building block in the production of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-ethylhexan-1-OL can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts or reagents. For example, the reduction of 2-ethylhexanone using a chiral borane reagent can yield ®-2-Amino-2-ethylhexan-1-OL with high enantiomeric purity.
Industrial Production Methods: In an industrial setting, the production of ®-2-Amino-2-ethylhexan-1-OL often involves the use of biocatalysts or enzymes to achieve the desired stereochemistry. Enzymatic reduction of ketones or imines using specific reductases can provide an efficient and environmentally friendly route to this compound.
Análisis De Reacciones Químicas
Types of Reactions: ®-2-Amino-2-ethylhexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2-ethylhexanone or 2-ethylhexanal.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkyl halides or esters.
Aplicaciones Científicas De Investigación
®-2-Amino-2-ethylhexan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate for enzymatic reactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and as a resolving agent for the separation of racemic mixtures.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-ethylhexan-1-OL depends on its specific application. In enzymatic reactions, it can act as a substrate, where the amino and hydroxyl groups interact with the active site of the enzyme, facilitating the conversion to the desired product. The chiral nature of the compound allows it to interact selectively with other chiral molecules, making it valuable in asymmetric synthesis.
Comparación Con Compuestos Similares
(S)-2-Amino-2-ethylhexan-1-OL: The enantiomer of ®-2-Amino-2-ethylhexan-1-OL, with similar chemical properties but different optical activity.
2-Amino-2-methylpropan-1-OL: A structurally similar compound with a methyl group instead of an ethyl group.
2-Amino-2-phenylethanol: Another amino alcohol with a phenyl group, used in different applications.
Uniqueness: ®-2-Amino-2-ethylhexan-1-OL is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral building block makes it particularly valuable in the synthesis of enantiomerically pure compounds.
Propiedades
Fórmula molecular |
C8H19NO |
|---|---|
Peso molecular |
145.24 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-ethylhexan-1-ol |
InChI |
InChI=1S/C8H19NO/c1-3-5-6-8(9,4-2)7-10/h10H,3-7,9H2,1-2H3/t8-/m1/s1 |
Clave InChI |
AQVAKYWHEGYKEE-MRVPVSSYSA-N |
SMILES isomérico |
CCCC[C@](CC)(CO)N |
SMILES canónico |
CCCCC(CC)(CO)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-7-cyclopentyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B8749391.png)
![(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-2-yl)methanol](/img/structure/B8749402.png)





![4-[n-(Dimethylaminocarbonylmethyl)-amino]-nitrobenzene](/img/structure/B8749424.png)





